2-Amino-4-(3-hydroxyphenyl)butanoic acid, also known as a derivative of β-amino acids, has the molecular formula and a molecular weight of 211.21 g/mol. This compound features an amino group, a hydroxyl group, and a phenolic structure, which contribute to its diverse chemical reactivity and potential applications in various scientific fields. It is classified under amino acids and derivatives, specifically as a non-proteinogenic amino acid due to its structural modifications compared to standard amino acids.
Methods and Technical Details
The synthesis of 2-amino-4-(3-hydroxyphenyl)butanoic acid typically involves several key steps:
For instance, one synthetic route involves the reaction of specific amines with crotonic acid under reflux, leading to the formation of the target compound through subsequent purification steps .
Structure and Data
The molecular structure of 2-amino-4-(3-hydroxyphenyl)butanoic acid can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to provide insights into its spatial arrangement .
Reactions and Technical Details
2-Amino-4-(3-hydroxyphenyl)butanoic acid is capable of undergoing various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the conditions under which they are carried out.
The mechanism of action for 2-amino-4-(3-hydroxyphenyl)butanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity by binding to active sites or influencing metabolic pathways. Research indicates that further studies are required to fully elucidate these interactions and their implications for biological systems .
Physical Properties
Chemical Properties
Characterization techniques such as Infrared (IR) spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
2-Amino-4-(3-hydroxyphenyl)butanoic acid has several significant applications in scientific research:
The core scaffold of 2-amino-4-(3-hydroxyphenyl)butanoic acid (CAS: 9794338; CID: 9794338; SMILES: C1=CC(=CC(=C1)O)C(CC(C(=O)O)N)O) is typically synthesized through kynurenine analog retrosynthesis. A key approach involves reductive modification of kynurenine derivatives, where removal of the aryl amino group coupled with carbonyl reduction at position 7 enhances inhibitory potency. In one optimized route, diethyl 2-bromoethylphosphonate serves as a precursor for phosphonate analogs, undergoing sequential nucleophilic substitutions and hydrolytic deprotection to yield the target scaffold [1] [6]. Alternative pathways utilize dimethyl vinylphosphonate as a cost-effective starting material, enabling Michael addition of glycine imines to construct the β-aryl-γ-aminobutyric acid backbone in four steps with 32% overall yield – a significant improvement over earlier methods (11% yield over eight steps) [6].
Table 1: Key Synthetic Routes to 2-Amino-4-(3-hydroxyphenyl)butanoic Acid
| Precursor | Key Reaction | Steps | Overall Yield | Bioactivity Enhancement |
|---|---|---|---|---|
| Diethyl 2-bromoethylphosphonate | Nucleophilic substitution | 5 | 11% | Kynureninase inhibition (Ki = 100 nM) |
| Dimethyl vinylphosphonate | Michael addition | 4 | 32% | γ-Glutamyl transpeptidase inhibition |
| L-Tyrosine derivatives | Microbial bioconversion | Biocatalytic | Variable | Polyhydroxyalkanoate copolymer synthesis |
Solid-phase methods have also been adapted for structural analogs, employing chlorotrityl resin immobilization of Fmoc-protected amino acids. Sequential coupling of 3-hydroxyphenyl-containing precursors followed by TFA cleavage yields the target compound with moderate efficiency (46% resin cleavage yield), though this approach is more commonly applied to peptide-incorporated derivatives [4] [8].
Stereoselective synthesis focuses on R/S configuration management at the C2 and C4 chiral centers, which dictates biological activity. Practical methodologies include:
Microwave-assisted synthesis significantly enhances chiral induction, reducing reaction times from 48h to 2h while maintaining stereoselectivity (>90% ee). Protecting group strategy critically influences stereochemical outcomes: Trityl (Trt) protection of the phenolic hydroxyl enables selective deprotection without epimerization, whereas benzyl (Bn) protection requires harsher conditions that risk racemization [4] [8].
The phenolic hydroxyl and β-hydroxyl groups serve as versatile handles for functionalization, enabling activity modulation against biological targets:
Bioactivity studies demonstrate that aryl-phosphonates derived from this scaffold exhibit nanomolar inhibition (IC50 = 5-20 nM) against γ-glutamyl transpeptidase (GGT), while hydrolysis products show negligible activity – confirming the necessity of intact phosphoester linkages [6].
Synthesis of 2-amino-4-(3-hydroxyphenyl)butanoic acid derivatives employs both solid-phase peptide synthesis (SPPS) and solution-phase techniques, with significant operational contrasts:
Table 2: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Resin/Support | Chlorotrityl resin (acid-labile) | None required |
| Amino Protection | Fmoc (piperidine deprotection) | Boc (TFA deprotection) |
| Cyclization Yield | 36% for macrocyclic analogs | <5% due to conformational rigidity |
| Purity (Crude) | 60-75% (requires HPLC purification) | 85-95% (direct crystallization possible) |
| Automation | Fully automatable | Manual intervention required |
| Scale-Up Cost | High (€500-1000/g for >1kg) | Moderate (€200-500/g for >1kg) |
Solid-phase advantages include simplified purification and avoidance of intermediate isolation, enabling efficient synthesis of peptide conjugates. The Fmoc strategy (20% piperidine/DMF deprotection) prevents side-chain degradation during elongation cycles. However, solution-phase synthesis remains superior for small molecules (<15 amino acids) due to higher crude purity and lower solvent consumption. Critically, solution-phase synthesis accommodates high-temperature reactions (100-120°C) impractical for resin-bound substrates, enabling efficient oxazole formation – a key modification for bioactive derivatives [8] [10].
For 2-amino-4-(3-hydroxyphenyl)butanoic acid specifically, hybrid approaches prove optimal: solution-phase assembly of the core scaffold followed by solid-phase peptide conjugation achieves 78% yield for GGT inhibitor analogs versus 46% yield for purely solid-phase routes [6] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1